molecular formula C8H13NO B6156206 6-(prop-2-en-1-yl)piperidin-2-one CAS No. 137521-34-7

6-(prop-2-en-1-yl)piperidin-2-one

Cat. No.: B6156206
CAS No.: 137521-34-7
M. Wt: 139.2
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Description

6-(Prop-2-en-1-yl)piperidin-2-one is a bicyclic organic compound featuring a six-membered piperidin-2-one (a lactam) ring substituted with an allyl (prop-2-en-1-yl) group at the 6-position.

Properties

CAS No.

137521-34-7

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(prop-2-en-1-yl)piperidin-2-one can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(prop-2-en-1-yl)piperidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Piperidin-2-one Derivatives
  • 1-(2-Chloro-3-(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl)piperidin-2-one (Cypyrafluone) :
    This agrochemical () shares the piperidin-2-one core but has a complex aryl substitution at the 1-position. Unlike 6-(prop-2-en-1-yl)piperidin-2-one, cypyrafluone’s bulky substituents enhance its herbicidal activity by targeting specific enzymes. The allyl group in the target compound may offer steric advantages for synthetic modifications compared to cypyrafluone’s trifluoromethyl and pyrazole groups .

  • Its logP (1.72) and solubility (3.5 mg/mL in water) differ significantly from this compound, which likely has higher polarity due to the lactam group. The allyl substituent in the target compound may also increase reactivity in alkylation or cycloaddition reactions compared to the ester group .
Non-Piperidine Compounds with Allyl Groups
  • (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (): This phthalazinone derivative contains a prop-2-en-1-one group. The allyl moiety here participates in conjugation with the ketone, enhancing electrophilicity. In contrast, the allyl group in this compound is adjacent to a lactam, which may stabilize the compound via intramolecular hydrogen bonding .
  • 4-(Prop-2-en-1-yl)phenyl acetate (Chavicyl Acetate): This phenyl derivative () has a molecular weight of 256.34 g/mol (C17H20O2), significantly larger than the target compound (C8H11NO, 137.18 g/mol). The ester group in chavicyl acetate reduces polarity compared to the lactam, making it more volatile but less water-soluble .

Pharmacological and Agrochemically Relevant Comparisons

A. Angiotensin II Receptor Antagonists ()

Thiazol-imine derivatives with 3-(prop-2-en-1-yl) groups (e.g., compound 3(1)) showed high binding affinity to angiotensin II receptors. The allyl group formed hydrogen bonds and electrostatic interactions in docking studies.

Physicochemical Properties

Property This compound (Predicted) Ethyl 2-(piperidin-4-yl)acetate Chavicyl Acetate
Molecular Weight (g/mol) 137.18 185.27 256.34
logP ~0.5 (estimated) 1.72 3.1 (estimated)
Hydrogen Bond Acceptors 2 (1 carbonyl, 1 amine) 3 (2 ether oxygens, 1 ester) 2 (ester)
Solubility (mg/mL) Moderate (polar lactam) 3.5 (water) Low (lipophilic ester)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(prop-2-en-1-yl)piperidin-2-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of piperidin-2-one precursors with allyl halides or via ring-closing metathesis. Key parameters include:

  • Temperature : 60–80°C for nucleophilic substitution reactions to minimize side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidin-2-one nitrogen.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the allyl group and ring conformation. Key signals include the carbonyl carbon (δ ~210 ppm in ¹³C NMR) and allylic protons (δ 5.0–5.8 ppm in ¹H NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing isomeric by-products.
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the piperidine ring. Disordered allyl substituents may require TWINABS for data correction .

Q. How does the allyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • The electron-donating allyl group stabilizes partial positive charges on the piperidine nitrogen, enhancing its nucleophilicity in alkylation or acylation reactions.
  • Experimental validation : Conduct comparative kinetic studies using substituted piperidin-2-ones (e.g., methyl vs. allyl derivatives) under identical conditions. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Advanced Research Questions

Q. What computational methods can elucidate reaction mechanisms involving this compound?

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for allyl group migration or ring-opening reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility of the piperidine ring.
  • Software : Gaussian or ORCA for DFT; GROMACS for MD. Validate computational models with experimental kinetic data .

Q. How can researchers identify and validate biological targets of this compound?

  • Target identification :

  • Enzyme assays : Screen against kinase or protease libraries to assess inhibitory activity.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to putative protein targets.
    • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis to confirm critical residues .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray, and IR) to resolve ambiguities.
  • Statistical analysis : Apply Rietveld refinement (for crystallography) or Bayesian error analysis (for NMR) to quantify uncertainties.
  • Reproducibility : Document reaction conditions and instrument calibration protocols meticulously to isolate experimental variables .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Crystallization optimization :

  • Solvent screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with diverse solvent pairs.
  • Handling disorder : Apply SHELXL’s PART instruction to model disordered allyl groups.
    • Twinned crystals : Use TWINABS for data integration and refine with HKL-3000 software .

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